Compound Description: This compound was synthesized as part of a study exploring the kinase inhibitor potential of 4-anilinoquinolines. [] The difluoromethyl group was incorporated for its versatility and the molecule's crystal structure was analyzed. []
Relevance: This compound shares the core quinoline scaffold and 4-anilino substitution with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] They both belong to the 4-anilinoquinoline class of potential kinase inhibitors, highlighting the structural similarities crucial for this activity. []
Compound Description: This quinoline-containing chalcone was investigated for its anti-microtubular activity in Vero cells. [] The study revealed that it displayed potent anti-microtubular activity, with an effective concentration of 15.625 µg/ml. []
Relevance: Though lacking the sulfonyl group, this compound shares the quinoline core with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The presence of a substituted aromatic ring at the 3-position of the quinoline is a common feature in both, suggesting a potential role in their respective biological activities. []
Compound Description: This compound is part of a series of p-substituted N-(2-phenyl-1H-indol-7-yl)-benzene-sulfonamides synthesized and characterized through X-ray crystallography. [] These molecules are being studied for their potential as antitumor agents and cell cycle inhibitors. []
Relevance: While based on an indole rather than a quinoline core, this compound highlights the relevance of the phenylsulfonyl moiety present in 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The shared sulfonamide group suggests potential similarities in their chemical properties and interactions with biological targets. []
Compound Description: This 4-phenyl-2-naphthoic acid derivative acts as a potent, competitive P2Y14 receptor antagonist. [] It was shown to reduce airway eosinophilia in an asthma model and reverse chronic neuropathic pain in mice. []
Relevance: Although structurally distinct from 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, the inclusion of MRS4833 emphasizes the importance of exploring diverse aromatic ring systems and their substitutions when developing compounds with specific biological activities. [] The study of MRS4833 underscores the significance of optimizing specific structural features for receptor binding and activity. []
Compound Description: This series of compounds was synthesized and evaluated for their antagonistic activity against immunostimulatory CpG-containing oligodeoxynucleotides. [] The study found that diverse 2-aryl and 4-amino substitutions significantly influenced their activity, with EC50 values ranging from 35 to 550 nM. []
Relevance: This class of compounds directly exemplifies the importance of substitutions on the quinoline core for biological activity, a feature also present in 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The exploration of different 2-aryl groups and the [2-(dimethylamino)ethyl]amino side chain in these analogues provides insights into potential modifications that can influence activity. []
Compound Description: This series of pyrazole-based imino naphthyl derivatives were synthesized and evaluated for their antibacterial, antifungal, and antituberculosis activities. [] The compounds showed moderate to good biological activities. []
Relevance: While not containing a quinoline core, this series highlights the relevance of incorporating substituted aromatic rings and heterocyclic moieties in drug design. [] Their diverse biological activities emphasize the importance of exploring a range of pharmacophores for potential therapeutic applications, similar to the strategy behind investigating 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. []
Compound Description: These derivatives were designed based on structurally related (N-(1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines and evaluated for their antiviral activity against a panel of RNA and DNA viruses. [] These compounds showed marked improvements in potency and selectivity against specific viruses compared to reference inhibitors. []
Relevance: Although based on a pyrazole rather than a quinoline core, this class shares the crucial phenylsulfonyl moiety with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The success of these compounds as antiviral agents highlights the potential of the sulfonyl group in interacting with biological targets and influencing activity. []
Compound Description: This compound is a diazene derivative whose crystal structure has been studied to understand its tautomeric form and configuration. []
Relevance: While structurally dissimilar to 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, this compound highlights the significance of understanding the structural features and configuration of molecules, particularly in relation to their biological activity. [] The use of X-ray crystallography emphasizes the value of structural data in medicinal chemistry research. []
Compound Description: These compounds are designed as lipoxygenase inhibitors, potentially useful for treating inflammatory diseases like asthma, rheumatism, and skin diseases. [, ] The studies focused on various substitutions on the phenyl and quinoline rings to optimize the inhibitory activity. [, ]
Relevance: This class shares the quinoline core with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, demonstrating the versatility of this scaffold for targeting different enzymes and biological processes. [, ] The focus on optimizing substitutions for lipoxygenase inhibition provides valuable insights for exploring structure-activity relationships in related quinoline-based compounds. [, ]
Compound Description: This quinoline derivative was developed as a peroxisomal proliferation-activated receptor γ agonist for treating type II diabetes. [] The study investigated its metabolism and identified its N2-glucuronide conjugate as the predominant metabolite in humans. []
Relevance: This compound shares the core quinoline scaffold with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine and exemplifies the successful application of quinoline-based compounds in medicinal chemistry. [] The investigation of its metabolic profile emphasizes the importance of understanding drug metabolism for optimizing drug efficacy and safety. []
Compound Description: This compound was identified as a potential EHMT2 inhibitor through virtual screening and in silico docking studies. [] Further investigations using molecular dynamics simulations suggested TP1 as a promising candidate for managing β-thalassemia. []
Relevance: While structurally distinct from 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, the inclusion of TP1 highlights the power of computational methods like virtual screening and molecular docking in drug discovery. [] This approach, used to identify TP1, could also be applied to identify novel derivatives or analogues of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine with enhanced biological activity. []
Trans N-Substituted Pyrrolidine Derivatives Bearing 1,2,4-triazole Ring
Compound Description: A series of trans N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring were synthesized as part of a study focusing on developing novel compounds with diverse biological activities. [] The triazole core is known to contribute to various biological activities, and these derivatives represent potential leads for drug development. []
Relevance: While not directly related to the quinoline core of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, these compounds highlight the importance of exploring diverse heterocyclic systems in drug discovery. [] The synthesis of these pyrrolidine-triazole derivatives underscores the importance of systematically modifying core structures and exploring different substitutions for optimizing biological activity. []
Compound Description: This series of compounds, incorporating a β-lactam moiety, were synthesized and evaluated for their antimicrobial activity. [] The study aimed to leverage the unique chemotherapeutic properties of β-lactams and explore their potential in developing new antimicrobial agents. []
Relevance: These derivatives share the quinoline core with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, demonstrating the versatility of this scaffold for different biological applications. [] The incorporation of the β-lactam ring highlights the potential for hybridizing different pharmacophores to create novel compounds with unique biological properties. []
Coumarin‐Based Derivatives
Compound Description: This series of coumarin-based derivatives was designed to develop multi-target directed ligands for treating Alzheimer's disease. [] By modifying the coumarin substitution pattern, the researchers identified compounds exhibiting dual acetylcholinesterase/butyrylcholinesterase inhibitory activity, Aβ42 self‐aggregation inhibitory activity, and neuroprotective behavior. []
Relevance: While not directly related to the quinoline core of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, these compounds highlight the multi-target directed ligand approach in drug design, a strategy that could be applied to explore the therapeutic potential of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine and its derivatives. [] The study emphasizes the importance of exploring different pharmacophores and optimizing their structural features to target multiple pathways associated with complex diseases. []
Compound Description: This compound was synthesized and characterized through X-ray crystallography to study its structural features and hydrogen bonding patterns. [] Although its biological activity has not been reported, its structure provides insights into the potential interactions of similar sulfonyl-containing compounds. []
Relevance: Despite the different core structures, this compound shares the sulfonyl group with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The detailed structural analysis of this compound, including its hydrogen bonding interactions, can offer valuable information for understanding the potential binding modes and interactions of the sulfonyl moiety in 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. []
4-Aminoquinazoline Derivatives
Compound Description: This series of 4-aminoquinazoline derivatives were synthesized and tested for their anti-tumor activities against the Bcap-37 cell line. [] Several derivatives exhibited promising activity, suggesting their potential for further development as anti-cancer agents. []
Relevance: Though lacking the phenylsulfonyl group, these compounds share the core quinazoline scaffold with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine. [] The quinazoline ring system is closely related to the quinoline core, suggesting potential similarities in their chemical properties and biological activities. [] The anti-tumor activities observed in these 4-aminoquinazoline derivatives highlight the therapeutic potential of related heterocyclic compounds. []
N-(5-chloropyrimidin-2-yl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine (13t) and 6-(4-(morpholinosulfonyl)phenyl)-N-(pyrimidin-4-yl)quinolin-4-amine (13j)
Compound Description: These quinoline derivatives were designed and synthesized as part of a library of antiparasitic agents targeting multiple protozoan parasites. [] Compound 13t showed promising inhibitory activity against Leishmania major proliferation, while 13j demonstrated potent inhibition of Trypanosoma brucei proliferation. []
Relevance: These compounds share the core quinoline scaffold and a sulfonyl group with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, highlighting the potential for designing antiparasitic agents based on similar structural features. [] Their success as inhibitors of L. major and T. brucei growth suggests that modifications to the substituents on the phenyl and quinoline rings can significantly impact antiparasitic activity. []
[η2-4-allyl-2-methoxy-1-(propoxycarbonylmethoxy)benzene]-trans-dichlorido(quinoline-κN)platinum(II) (2) and related Platinum(II) complexes (3-6)
Compound Description: This series of platinum(II) complexes containing eugenol and quinoline derivatives were synthesized and characterized. [] They exhibited excellent in vitro cytotoxicity against KB, LU, Hep-G2, and MCF-7 cancer cell lines, with complexes 4 and 5 showing the highest potency. []
Relevance: Although structurally dissimilar to 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine due to the presence of the platinum(II) center and the eugenol ligand, these compounds highlight the versatility of the quinoline scaffold in developing metal-based anticancer agents. [] The potent cytotoxic activity observed in these complexes underscores the potential of quinoline derivatives in this field. []
N-(2,2-diphenylethyl)-2-phenyl-4-quinazolinamine (SoRI-20040), N-(3,3-diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041) and [4-amino-6-[(diphenylmethyl)amino]-5-nitro-2-pyridinyl]carbamic acid ethyl ester (SoRI-2827)
Compound Description: These compounds were identified as allosteric modulators of the dopamine transporter (DAT). [] They partially inhibited dopamine uptake and demonstrated varying effects on the dissociation rate of radioligands from the transporter. []
Relevance: While based on a quinazoline core rather than a quinoline, these compounds highlight the potential for modulating transporter activity with similar heterocyclic scaffolds. [] The identification of allosteric modulators of DAT opens new avenues for developing therapeutics targeting neurotransmitter uptake, which may be relevant for understanding the potential effects of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine on similar biological targets. []
Compound Description: This adamantanyl-tethered-biphenyl amine (ATBA) exhibited activity as an estrogen receptor alpha (ERα) modulating ligand. [] It showed promising inhibitory activity in ERα competitor assays and reduced cell viability in ER-positive mammary carcinoma cells. []
Relevance: While structurally distinct from 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, AMTA highlights the importance of exploring different chemical scaffolds for modulating specific receptor activities. [] The success of this compound as an ERα modulator emphasizes the potential for developing novel therapeutics targeting hormone receptors. []
Compound Description: This pyrazolo[5,1-b]thiazole derivative was developed as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. [] It showed high affinity and functional antagonism for the human CRF1 receptor and exhibited anxiolytic activity in mice. []
Relevance: Though structurally distinct from 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, compound 6t emphasizes the importance of exploring diverse heterocyclic systems in developing selective receptor antagonists. [] Its success as a CRF1 antagonist suggests that modifications to the core structure and substitution patterns can lead to compounds with specific pharmacological profiles. []
Compound Description: This series of conformationally constrained 3,6-disubstituted piperidine derivatives was designed and synthesized as dopamine transporter (DAT) inhibitors. [] Several compounds exhibited high affinity for DAT, with some enantiomers showing selectivity over the serotonin and norepinephrine transporters. []
Relevance: While lacking the quinoline core, these compounds emphasize the importance of structural constraints and stereochemistry in designing high-affinity transporter inhibitors. [] Their success as DAT inhibitors provides valuable insights for exploring the potential of 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine and its derivatives as potential modulators of neurotransmitter transporters. []
Compound Description: This Spiro[fluorene-9,9′-xanthene] (SFX)-based organic hole-transporting material (HTM) was designed and synthesized for use in perovskite solar cells. [] Incorporating covalently linked pyridine derivatives, XPP achieved a high power conversion efficiency (PCE) of 17.2% in planar CH3NH3PbI3-based PVSCs. []
Relevance: While not directly related to 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine in terms of biological activity, XPP demonstrates the broad applicability of designing and synthesizing organic molecules with specific properties for material science applications. [] The study highlights the importance of optimizing molecular structures and incorporating specific functional groups to achieve desired performance characteristics. []
Compound Description: This novel quinoline derivative was developed as a receptor-interacting protein kinase 2 (RIP2) inhibitor for potential therapeutic use in chronic kidney disease (CKD). [] Studies in uninephrectomized adriamycin-induced CKD rats showed that AS3334034 significantly reduced proteinuria, glomerulosclerosis, tubulointerstitial fibrosis, and improved renal function. []
Relevance: AS3334034 shares the quinoline core and a sulfonyl group with 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine, highlighting the therapeutic potential of quinoline-based compounds with sulfonyl moieties. [] The success of AS3334034 in treating CKD emphasizes the importance of exploring structure-activity relationships within this class of compounds to identify lead candidates for different disease indications. []
Compound Description: This thienopyrimidine derivative was synthesized and evaluated for its antidiabetic activity. [] The study demonstrated its protective properties against diabetes by reducing blood glucose, insulin, and lipid levels, suggesting its potential as a therapeutic agent for correcting insulin resistance. []
Relevance: Though structurally different from 6-methoxy-N-phenyl-3-(phenylsulfonyl)quinolin-4-amine due to the thienopyrimidine core, this compound highlights the exploration of diverse heterocyclic systems in drug discovery. [] The antidiabetic activity observed emphasizes the potential of targeting specific metabolic pathways with appropriately designed heterocyclic molecules. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.